methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl ester group and a 2,6-dichlorobenzoyl group
Mechanism of Action
Target of Action
A related compound, 2,6-dichlorobenzonitrile (dcbn), is known to interfere with cellulose synthesis
Mode of Action
Dcbn, a related compound, interferes with cellulose synthesis . It’s possible that methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate might interact with its targets in a similar way, causing changes in the cellular structure and function.
Biochemical Pathways
Dcbn is known to affect the synthesis of cellulose , which is a crucial component of the cell wall in plants. This could potentially lead to downstream effects such as impaired cell growth and development.
Result of Action
Based on the action of dcbn, it can be inferred that the compound might lead to impaired cell growth and development due to its potential interference with cellulose synthesis .
Action Environment
It’s known that the physical state of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, can affect its photoactivity . This suggests that environmental factors such as temperature and light could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the Friedel-Crafts acylation reaction, where 2,6-dichlorobenzoyl chloride reacts with methyl 1H-pyrrole-2-carboxylate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrrole-2,5-dicarboxylate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylate derivatives.
Reduction: Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,6-dichlorobenzoyl)amino]benzoate: Similar structure but with an amino group instead of a pyrrole ring.
Methyl 4-(2,6-dichlorobenzoyl)benzoate: Lacks the pyrrole ring, making it less versatile in forming hydrogen bonds or π-π interactions.
Uniqueness
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the pyrrole ring and the dichlorobenzoyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)11-8(14)3-2-4-9(11)15/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZCLVVMADIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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